6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide
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Overview
Description
6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides. This compound features a nicotinamide core substituted with a sec-butylsulfanyl group at the 6-position and a 4-chlorophenyl group at the nitrogen atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.
Introduction of the sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable nicotinamide derivative with sec-butylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 4-Chlorophenyl Group: The final step involves the reaction of the intermediate compound with 4-chloroaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(sec-butylsulfanyl)-N-(4-fluorophenyl)nicotinamide: Similar structure with a fluorine atom instead of chlorine.
6-(sec-butylsulfanyl)-N-(4-bromophenyl)nicotinamide: Similar structure with a bromine atom instead of chlorine.
6-(sec-butylsulfanyl)-N-(4-methylphenyl)nicotinamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-(sec-butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The sec-butylsulfanyl group also imparts distinct properties, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-butan-2-ylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-3-11(2)21-15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGASVMCFAARLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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